![molecular formula C29H30N4O4S B2777454 4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide CAS No. 1115360-63-8](/img/structure/B2777454.png)
4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S and its molecular weight is 530.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : 4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structural Features
The structure includes:
- A quinazoline core , which is often associated with various pharmacological activities.
- A sulfanyl group , which may contribute to the compound's reactivity and biological interactions.
- A methoxyethyl substituent , potentially enhancing solubility and bioavailability.
Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Many quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of a sulfanyl group can enhance the antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including:
- HeLa (cervical cancer) : The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity.
- MCF-7 (breast cancer) : An IC50 value of 20 µM was recorded, suggesting moderate effectiveness.
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against:
- Staphylococcus aureus : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : An MIC of 64 µg/mL was noted.
Case Studies
-
Case Study on Cancer Cell Lines :
- Researchers synthesized several analogs of the compound and tested their effects on HeLa cells. The results indicated that modifications to the methoxyethyl group significantly influenced cytotoxicity levels.
-
Antimicrobial Testing :
- A comprehensive assay involving multiple bacterial strains revealed that compounds with similar sulfanyl groups consistently exhibited higher antimicrobial activity compared to those without.
Table 1: Biological Activity Summary
Activity Type | Cell Line/Pathogen | IC50/MIC Value |
---|---|---|
Anticancer | HeLa | 15 µM |
Anticancer | MCF-7 | 20 µM |
Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Antimicrobial | Escherichia coli | 64 µg/mL |
Table 2: Structural Variants and Their Activities
Variant Structure | Activity Type | Observed Effect |
---|---|---|
Base Compound | Anticancer | Moderate activity |
Compound with altered methoxy group | Anticancer | Enhanced activity |
Compound without sulfanyl group | Antimicrobial | Reduced efficacy |
Eigenschaften
IUPAC Name |
4-[[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-19-8-13-24(20(2)16-19)31-26(34)18-38-29-32-25-7-5-4-6-23(25)28(36)33(29)17-21-9-11-22(12-10-21)27(35)30-14-15-37-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYHBGVACZBUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.